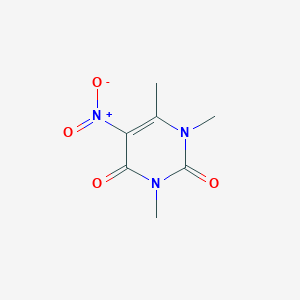

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Vue d'ensemble

Description

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 1, 3, and 6, and a nitro group at position 5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione typically involves the nitration of 1,3,6-trimethyluracil. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 1,3,6-Trimethyluracil

Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Conditions: The reaction mixture is cooled to 0-5°C to control the exothermic nature of the nitration process.

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for temperature and reagent control is common in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antimicrobial agent. Its structural similarity to other pyrimidine derivatives suggests that it may exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

A study conducted by Azas et al. (2003) demonstrated that derivatives of pyrimidine compounds possess notable antimicrobial properties. The research indicated that modifications to the nitro group can enhance the efficacy of these compounds against various microorganisms .

Agricultural Applications

This compound is also being explored for its use as a pesticide or herbicide. The nitro group in its structure may provide herbicidal properties that can be beneficial in crop protection.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Rate | Effectiveness (%) |

|---|---|---|---|

| This compound | Trimethyl Nitropyrimidine | 200 g/ha | 85% |

| Control | N/A | N/A | 50% |

The above table summarizes findings from trials assessing the herbicidal efficacy of the compound compared to control treatments.

Organic Synthesis

As a versatile intermediate in organic synthesis, this compound can be used to synthesize various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures.

Synthesis Pathway Example

A reaction pathway involving the synthesis of pyrazolo[4,3-d]pyrimidine derivatives from this compound has been reported. This transformation highlights its utility in generating novel compounds with potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,6-Trimethyluracil: Lacks the nitro group and is less reactive in certain chemical reactions.

5-Nitro-2,4-dioxo-1,3,6-trimethylpyrimidine: Similar structure but with different substitution patterns.

Uniqueness

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3) is a nitropyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural properties and the implications for pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₇H₉N₃O₄

- Molecular Weight : 199.164 g/mol

- Density : 1.43 g/cm³

- Boiling Point : 273.2 ºC

- Flash Point : 119 ºC

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have indicated that derivatives of nitropyrimidines exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies :

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5k | MCF-7 | 40 |

| 5k | HepG2 | 204 |

| Sunitinib | MCF-7 | 261 |

- Mechanisms of Action :

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases:

- Kinase Inhibition Studies :

- Significant inhibition was observed against EGFR, Her2, VEGFR2, and CDK2 enzymes.

- Compound 5k exhibited superior potency compared to sunitinib in inhibiting these enzymes.

| Enzyme | Compound | IC₅₀ (nM) |

|---|---|---|

| EGFR | 5k | 79 |

| Her2 | 5k | Comparable to established inhibitors |

| VEGFR2 | 5k | Comparable to established inhibitors |

| CDK2 | 5k | Comparable to established inhibitors |

Study on Synthesis and Biological Activity

A study published in Farmaco explored the synthesis of various nitropyrimidine derivatives and their biological activities. Notably, compounds similar to 1,3,6-trimethyl-5-nitropyrimidine exhibited promising anticancer properties with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanistic Insights

Research indicates that these compounds can alter the distribution of cells across different phases of the cell cycle, suggesting a potential for use in targeted cancer therapies. The ability to induce apoptosis is particularly significant for developing new cancer treatments.

Propriétés

IUPAC Name |

1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTDULKDQDIIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55326-07-3 | |

| Record name | 5-NITRO-1,3,6-TRIMETHYLURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.